

A Comprehensive Technical Guide to 2-(5-Mercaptotetrazole-1-yl)ethanol

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Compound of Interest

Compound Name: 2-(5-Mercaptotetrazole-1-yl)ethanol

Cat. No.: B113457

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This technical guide provides an in-depth overview of **2-(5-Mercaptotetrazole-1-yl)ethanol**, a heterocyclic compound of significant interest in pharmaceutical development. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and biological relevance.

Chemical Identity: IUPAC Name and Synonyms

2-(5-Mercaptotetrazole-1-yl)ethanol is a tetrazole derivative characterized by a mercapto group and a hydroxyethyl substituent. The compound exhibits thione-thiol tautomerism, leading to different but equivalent naming conventions.

The formal IUPAC name for the thione tautomer is 1-(2-hydroxyethyl)-2H-tetrazole-5-thione[1][2]. However, it is commonly referred to as **2-(5-Mercaptotetrazole-1-yl)ethanol**.

A comprehensive list of its synonyms includes:

- 1-(2-Hydroxyethyl)-1H-tetrazole-5(2H)-thione[1]
- 1-(2-Hydroxyethyl)-5-mercapto-1,2,3,4-tetrazole[3][4]
- 1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole[3]
- 1-HYDROXYETHYL-5-MERCAPTO-1H-TETRAZOLE[5]

- **2-(5-MERCAPTOTETRAZOLE-1-YL)ETHANOL**[\[5\]](#)

- 2-(5-Mercapto-1H-tetrazol-1-yl)ethan-1-ol[\[3\]](#)
- 5-Mercapto-1-(2-hydroxyethyl)-1H-tetrazole[\[3\]](#)
- [1-(2-Hydroxyethyl)-1H-tetrazol-5-yl]thiol[\[3\]](#)

Its primary identification numbers are:

- CAS Number: 56610-81-2[\[1\]](#)[\[3\]](#)
- PubChem CID: 10307870[\[1\]](#)[\[2\]](#)
- EC Number: 611-405-2[\[1\]](#)

Physicochemical Properties

The physical and chemical properties of **2-(5-Mercaptotetrazole-1-yl)ethanol** are summarized in the tables below. This data is crucial for its handling, application in synthesis, and for quality control purposes.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₃ H ₆ N ₄ OS	[1] [6]
Molecular Weight	146.17 g/mol	[3] [6]
Appearance	White to Off-White Solid	[3] [7]
Melting Point	132-138 °C	[7] [8]
Boiling Point (Predicted)	221.4 ± 42.0 °C	[7]
Density (Predicted)	1.76 ± 0.1 g/cm ³	[7]
Storage Temperature	2-8 °C, under inert gas	[3]

Table 2: Solubility and Spectroscopic Data

Property	Value/Description	Source
Solubility	Slightly soluble in DMSO and Methanol	[7]
¹ H-NMR Spectroscopy	Spectral data for the specific compound is not readily available in public databases. However, for the related ethanol moiety, characteristic peaks would be expected for the two methylene groups (-CH ₂ -), with shifts influenced by the adjacent hydroxyl and tetrazole groups.	
¹³ C-NMR Spectroscopy	Spectral data is not publicly available. Expected signals would include those for the two methylene carbons and the tetrazole ring carbon.	
Infrared (IR) Spectroscopy	Specific IR data is not publicly available. Expected characteristic bands would include O-H stretching (broad, ~3300 cm ⁻¹), C-H stretching (~2900 cm ⁻¹), and potentially S-H stretching (weak, ~2550 cm ⁻¹) for the thiol tautomer, or N-H (~3100 cm ⁻¹) and C=S (~1100-1300 cm ⁻¹) stretching for the thione tautomer.	
Mass Spectrometry	Exact mass is 146.02623200 Da.[2] Mass spectral data is not readily available in public databases.	

Experimental Protocol: Synthesis

2-(5-Mercaptotetrazole-1-yl)ethanol, also referred to as 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol in synthetic literature, can be prepared via the deprotection of a protected precursor. The following protocol is based on a reported method for the synthesis of this compound[9].

Objective: To synthesize 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol from 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol.

Materials:

- 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol
- Aluminum chloride (AlCl_3)
- Anisole
- Dichloromethane (CH_2Cl_2)
- 3N Hydrochloric acid (HCl)
- 5% Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)

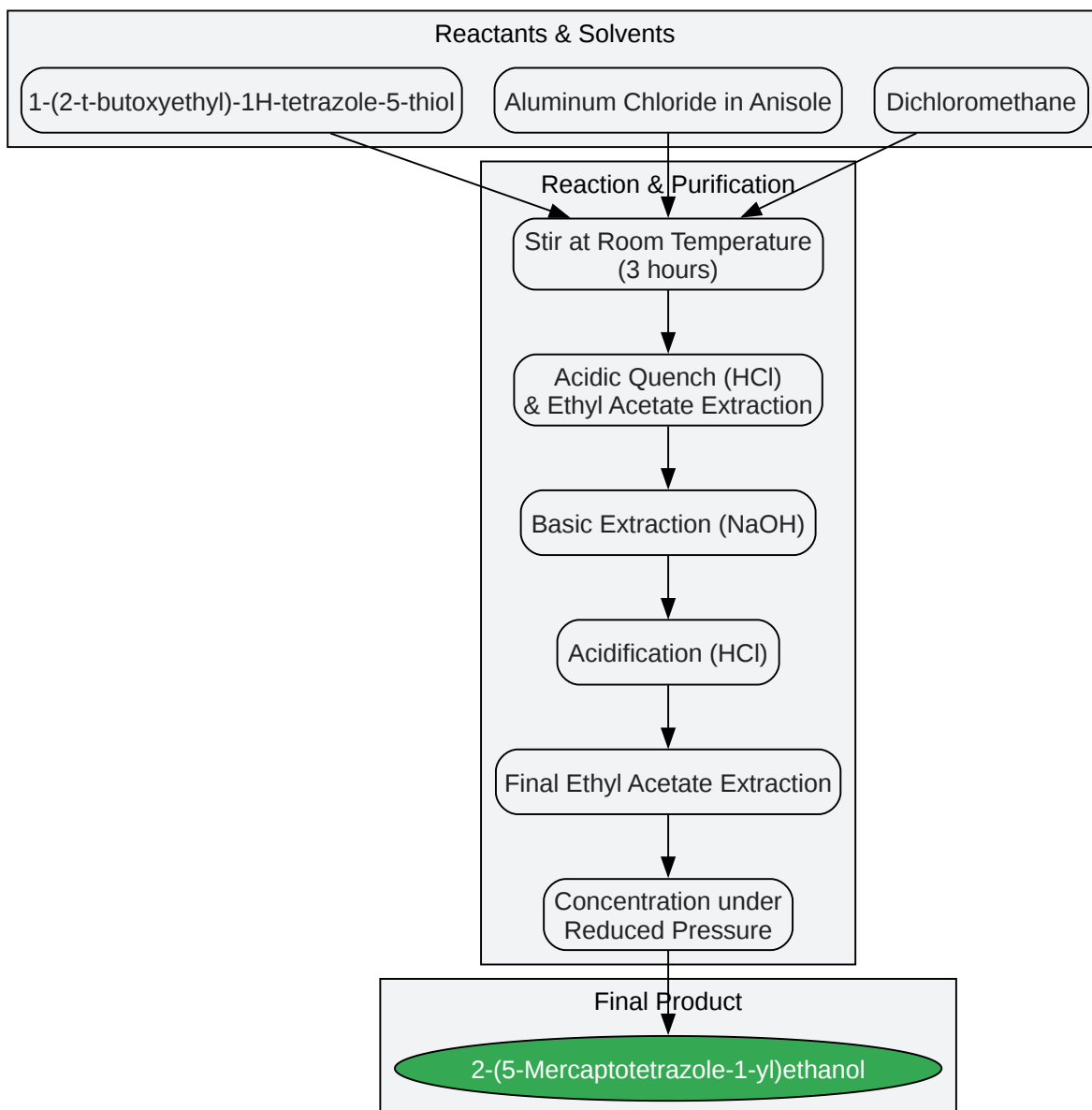
Procedure:

- **Reaction Setup:** In a round-bottom flask, prepare a solution of aluminum chloride (0.2 g) in anisole (1 ml). Cool the solution to 0 °C using an ice bath.
- **Addition of Starting Material:** Separately, dissolve 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol (0.202 g) in dichloromethane (2 ml). Add this solution to the cooled aluminum chloride/anisole mixture.

- Reaction: Stir the resulting mixture at room temperature for 3 hours to allow for the deprotection reaction to proceed.
- Work-up - Acidic Quench: Pour the reaction mixture into a separatory funnel containing a mixture of 3N hydrochloric acid (10 ml) and ethyl acetate (20 ml). Shake the funnel vigorously and allow the layers to separate.
- Extraction - Organic Layer: Collect the organic (ethyl acetate) layer.
- Extraction - Basic: Extract the organic layer with an aqueous 5% sodium hydroxide solution. This will deprotonate the thiol, moving the product into the aqueous layer.
- Acidification: Collect the aqueous layer and acidify it with hydrochloric acid. This will protonate the product, causing it to become less water-soluble.
- Final Extraction: Extract the acidified aqueous solution again with ethyl acetate.
- Isolation: Concentrate the final ethyl acetate extract under reduced pressure using a rotary evaporator to yield the solid product, 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol. The reported melting point for the product is 135-136 °C[9].

Below is a graphical representation of the synthesis workflow.

Synthesis Workflow for 2-(5-Mercaptotetrazole-1-yl)ethanol

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Synthesis Workflow Diagram

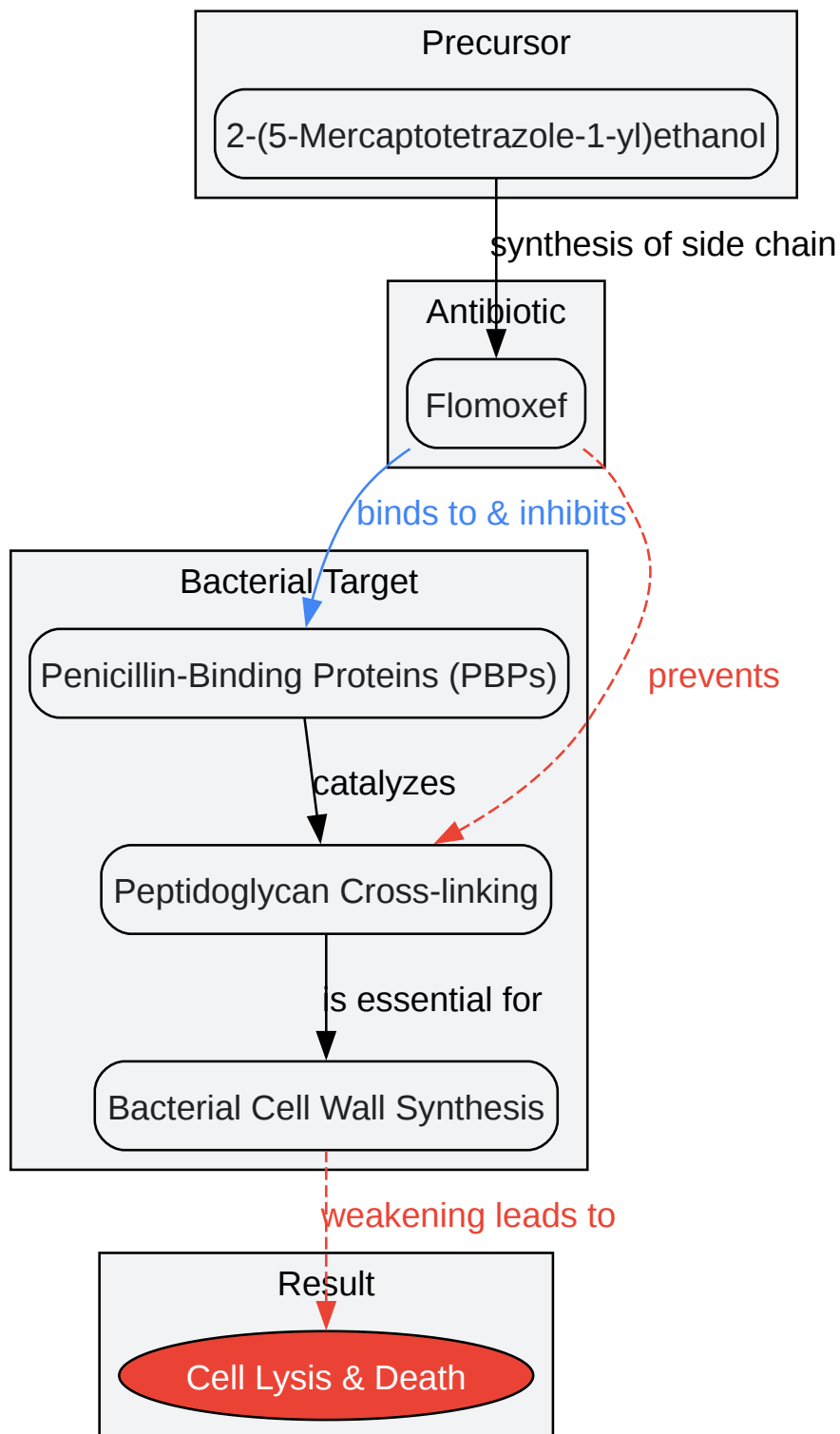
Biological Significance and Signaling Pathways

2-(5-Mercaptotetrazole-1-yl)ethanol serves as a key intermediate in the synthesis of pharmaceuticals and exhibits biological activity itself.

This compound is a crucial building block in the synthesis of Flomoxef, a fourth-generation oxacephem beta-lactam antibiotic.^{[6][10]} The mercaptotetrazole moiety is a key part of the side chain of Flomoxef, which influences its antibacterial spectrum and stability.

Flomoxef's mechanism of action involves the inhibition of bacterial cell wall synthesis.^{[1][4][5]} It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a major component of the bacterial cell wall.^{[3][5]} This inhibition leads to a weakened cell wall and subsequent cell lysis.^{[5][6]}

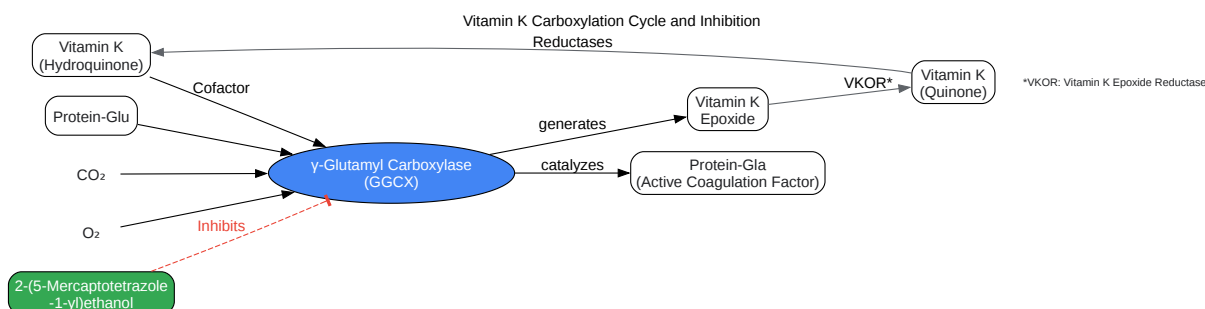
Mechanism of Action of Flomoxef

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Flomoxef's Mechanism of Action

2-(5-Mercaptotetrazole-1-yl)ethanol has been noted for its inhibitory activity against vitamin K-dependent glutamyl carboxylase.[6][10] This enzyme is central to the vitamin K cycle, which is essential for the post-translational modification of several blood coagulation factors (e.g., prothrombin, Factors VII, IX, and X).

The enzyme, γ -glutamyl carboxylase (GGCX), converts glutamate (Glu) residues on specific proteins to γ -carboxyglutamate (Gla) residues.[11] This carboxylation is vital for the calcium-binding ability of these proteins, which is necessary for their biological function in hemostasis. [11][12] The reaction requires reduced vitamin K (hydroquinone), which is oxidized to vitamin K epoxide in the process.[12] Tetrazole-containing compounds can act as inhibitors in this pathway, potentially leading to anticoagulant effects.



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Vitamin K Cycle Inhibition

This guide provides a foundational understanding of **2-(5-Mercaptotetrazole-1-yl)ethanol**, consolidating its chemical properties, synthesis, and biological roles to support further research and development in the pharmaceutical sciences.

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